2-Methyl-2-phenylpentan-3-amine
Overview
Description
2-Methyl-2-phenylpentan-3-amine is a synthetic compound belonging to the class of phenethylamines. It is known for its stimulant effects and potential therapeutic applications. The compound has gained popularity in recent years due to its unique structure and properties.
Scientific Research Applications
2-Methyl-2-phenylpentan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for its stimulant effects and potential therapeutic applications in treating conditions like ADHD and narcolepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Safety and Hazards
Mechanism of Action
Target of Action
Amines often interact with various receptors in the body, including neurotransmitter receptors in the brain. They can act as agonists or antagonists, mimicking or blocking the action of naturally occurring neurotransmitters .
Mode of Action
Amines can bind to their target receptors and cause a conformational change, which can either activate or inhibit the receptor’s function .
Biochemical Pathways
Amines can be involved in various biochemical pathways. For example, they can act as substrates for enzymes, participate in signal transduction pathways, or be metabolized into other compounds .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines can vary widely depending on their chemical structure. They can be absorbed through various routes, distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .
Result of Action
The effects of amines can range from changes in cellular function to alterations in behavior and cognition, depending on the specific target and mode of action .
Action Environment
The action of amines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the amine, its ability to reach its target, and its interactions with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-2-phenylpentan-3-amine typically involves the alkylation of benzyl cyanide with 2-bromo-2-methylpentane, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing waste and improving safety measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentan-3-amine: A structurally similar compound with different pharmacological properties.
Phenethylamine: The parent compound of the phenethylamine class, with a simpler structure and different effects.
Amphetamine: A well-known stimulant with a similar mechanism of action but different chemical structure.
Uniqueness
2-Methyl-2-phenylpentan-3-amine is unique due to its specific structural features, which contribute to its distinct pharmacological profile. Its combination of a phenyl group and a branched alkyl chain provides unique interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-methyl-2-phenylpentan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANWISRRVHSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341757-90-1 | |
Record name | 2-methyl-2-phenylpentan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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